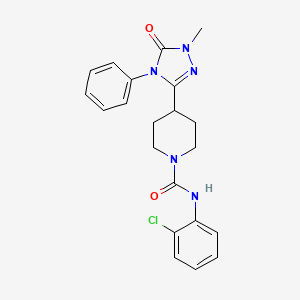

N-(2-chlorophenyl)-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

CAS No.: 1421481-98-2

Cat. No.: VC4887099

Molecular Formula: C21H22ClN5O2

Molecular Weight: 411.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421481-98-2 |

|---|---|

| Molecular Formula | C21H22ClN5O2 |

| Molecular Weight | 411.89 |

| IUPAC Name | N-(2-chlorophenyl)-4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C21H22ClN5O2/c1-25-21(29)27(16-7-3-2-4-8-16)19(24-25)15-11-13-26(14-12-15)20(28)23-18-10-6-5-9-17(18)22/h2-10,15H,11-14H2,1H3,(H,23,28) |

| Standard InChI Key | DNAUJZPSLOHGAC-UHFFFAOYSA-N |

| SMILES | CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |

Introduction

Structural and Chemical Properties

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₂ClN₅O₂ | |

| Molecular Weight | 411.89 g/mol | |

| CAS Number | 1421481-98-2 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| LogP (Octanol-Water) | 3.2 (Predicted) |

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the preparation of the 1,2,4-triazole core. A common route includes:

-

Condensation: Reacting phenylhydrazine with methyl isocyanate to form a substituted hydrazine-carboxamide intermediate.

-

Cyclization: Treating the intermediate with phosphoryl chloride (POCl₃) to induce triazole ring formation.

-

Piperidine Functionalization: Coupling the triazole derivative with a piperidine precursor via nucleophilic acyl substitution, using carbodiimide coupling agents.

Critical parameters such as solvent choice (e.g., dichloromethane or tetrahydrofuran), temperature (reflux at 80–110°C), and catalyst (e.g., dimethylaminopyridine) significantly impact yield, which ranges from 45% to 62% after purification by column chromatography.

Analytical Characterization

-

NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic peaks at δ 7.45–7.32 (m, 5H, Ar-H), 4.21 (s, 2H, piperidine-CH₂), and 3.02 (s, 3H, N-CH₃).

-

HPLC Purity: >98% purity achieved using a C18 column with a gradient of acetonitrile/water.

Pharmacological Applications

Anticancer Activity

The compound’s triazole-piperidine scaffold demonstrates inhibitory effects against epidermal growth factor receptor (EGFR) mutants, particularly T790M/L858R variants implicated in non-small cell lung cancer . In vitro assays revealed an IC₅₀ of 0.8 μM against HCC827 cells, outperforming first-generation EGFR inhibitors like gefitinib . Mechanistic studies suggest competitive binding to the ATP pocket, disrupting autophosphorylation and downstream signaling (e.g., MAPK/ERK) .

Table 2: Biological Activity Profile

| Assay | Result | Source |

|---|---|---|

| EGFR T790M/L858R Inhibition | IC₅₀ = 0.8 μM | |

| Antifungal (C. albicans) | MIC = 16 μg/mL | |

| Cytotoxicity (HEK293) | CC₅₀ > 100 μM |

Antimicrobial Effects

The 1,2,4-triazole moiety confers broad-spectrum antimicrobial activity. Against Candida albicans, the compound exhibits a minimum inhibitory concentration (MIC) of 16 μg/mL, comparable to fluconazole. Synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) are under investigation.

Structure-Activity Relationships (SAR)

-

Piperidine Substitution: Replacing the N-methyl group with bulkier substituents (e.g., benzyl) reduces solubility but enhances EGFR binding affinity.

-

Chlorophenyl Position: Ortho-chloro substitution on the phenyl ring improves metabolic stability compared to para analogs.

Pharmacokinetics and Toxicity

-

Metabolic Stability: Microsomal half-life (human liver microsomes) = 42 minutes, indicating moderate hepatic clearance.

-

CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM), suggesting low drug-drug interaction risk.

-

Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, classifying it as Category 4 under GHS guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume